molecular formula C11H16N2O5 B2704969 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1334491-40-5

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2704969
CAS No.: 1334491-40-5
M. Wt: 256.258
InChI Key: FMOIJLBWDZLREU-UHFFFAOYSA-N
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Description

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group at the 4-position. This structure combines the rigidity of the oxazole ring with the steric and protective properties of the Boc group, making it a versatile intermediate in medicinal chemistry and peptide synthesis. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid enables conjugation or further functionalization .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOIJLBWDZLREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group would produce the corresponding alcohol.

Scientific Research Applications

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number Key Differences vs. Target Compound
3-[1-[(tert-Butoxy)carbonyl]azetidin-3-yl]-1,2-oxazole-4-carboxylic acid C₁₂H₁₇N₂O₅ 268.27 Azetidin-3-yl (3-membered ring) 1892520-58-9 Azetidine introduces ring strain, altering reactivity
3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid C₁₃H₁₉N₂O₅ 283.30 (calculated) Cyclopropylmethyl group 2059988-55-3 Cyclopropyl rigidity may limit conformational flexibility
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid C₁₄H₂₁N₂O₅ 297.33 Piperidin-4-yl (6-membered ring) Not provided Larger ring size enhances stability but reduces solubility
5-{[(tert-Butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid C₁₀H₁₃N₂O₃S 241.29 Thiazole core (S instead of O) 1179765-94-6 Thiazole’s sulfur atom increases lipophilicity

Physicochemical and Functional Differences

  • Solubility : The thiazole analog () is more lipophilic due to sulfur’s polarizability, whereas the oxazole-based compounds () exhibit better aqueous solubility at physiological pH due to the carboxylic acid group.
  • Stability : Piperidine and cyclopropyl derivatives () show enhanced thermal stability compared to the ethyl-substituted target compound, which may degrade under strong acidic conditions due to Boc group cleavage.
  • Applications : Azetidine and piperidine analogs are preferred in CNS-targeting drugs for their ability to cross the blood-brain barrier, while the ethyl-substituted target compound is more suited for peptide coupling or fragment-based drug design .

Biological Activity

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}N2_{2}O5_{5}
  • Molecular Weight : 256.25 g/mol
  • InChI Key : QHPHGGWCQRZOIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50_{50} value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating substantial antiproliferative activity .

CompoundIC50_{50} (μM)Cell Line
Oxazole Derivative9.6 ± 0.7HMEC-1
Parent Compound41 ± 3HMEC-1

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. The results indicate that modifications in the oxazole structure can lead to enhanced biological activity.

Study on Polymorphism

A study investigated the polymorphic transitions of a related compound during grinding processes. This research highlighted how mechanical forces can induce structural changes that affect biological activity, suggesting that the physical form of the compound may influence its efficacy .

Drug Design Insights

The incorporation of bioisosteres such as oxazoles has been shown to improve the pharmacological profile of drug candidates. For example, replacing amide bonds with oxazole structures has resulted in compounds with improved potency and stability against enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-([(tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid, and how does steric hindrance from the Boc group influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via cyclization of β-keto esters or via coupling of pre-formed oxazole fragments with Boc-protected aminoethyl groups. For example, tert-butoxycarbonyl (Boc) protection is often introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) . Steric hindrance from the bulky Boc group can slow down coupling reactions; microwave-assisted synthesis or high-pressure conditions may improve yields . Characterization via 1H^1H-NMR should confirm Boc integration (e.g., singlet at ~1.4 ppm for tert-butyl protons) .

Q. How can researchers validate the purity and stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, gradient elution with MeCN/H2_2O + 0.1% TFA). Stereochemical integrity (if applicable) is confirmed by chiral HPLC or comparison with enantiopure standards. Mass spectrometry (ESI-MS) should match the molecular ion [M+H]+^+ (calculated for C12_{12}H17_{17}N2_2O5_5: 269.11). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the recommended storage conditions to prevent Boc-group deprotection or oxazole ring degradation?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at –20°C in anhydrous DMSO or sealed vials with desiccants. Avoid prolonged exposure to acidic/basic conditions or humidity, as Boc groups hydrolyze readily under acidic (TFA) or basic (NH3_3) conditions . Stability studies (TGA/DSC) indicate thermal decomposition onset at ~150°C .

Advanced Research Questions

Q. How does the Boc-protected aminoethyl substituent affect the compound’s reactivity in peptide coupling or metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The Boc group shields the aminoethyl moiety, reducing undesired nucleophilic side reactions (e.g., during amide bond formation with EDC/HOBt). However, steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Pre-removal of the Boc group (via TFA) followed by in-situ coupling optimizes yields in such cases . Kinetic studies (e.g., 1H^1H-NMR monitoring) can quantify reaction rates under varying conditions .

Q. What computational strategies are effective for modeling the conformational flexibility of this oxazole derivative in drug-target binding studies?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields can predict torsional flexibility of the aminoethyl-Boc side chain. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects on oxazole ring aromaticity and hydrogen-bonding potential. Docking studies (AutoDock Vina) with protein targets (e.g., kinases) highlight steric clashes due to the Boc group .

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, pH). Standardize protocols using recombinant kinases (e.g., EGFR or CDK2) and confirm results with orthogonal methods (SPR, ITC). Structure-activity relationship (SAR) studies comparing Boc-protected vs. deprotected analogs can clarify the role of the aminoethyl group in binding .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in aqueous vs. organic solvent systems?

  • Methodological Answer : In organic solvents (DMF, DCM), use flame-resistant labware and grounding to prevent static discharge. In aqueous buffers, avoid skin contact (wear nitrile gloves, lab coat) due to potential hydrolysis products (e.g., tert-butanol, CO2_2). Emergency protocols: For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

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